N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-9,15,18H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJYOZDBTKNGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Phenyl 1,2,3,4 Tetrahydroquinoline 2 Carboxamide and Its Derivatives
Direct Synthesis Approaches to N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
Direct synthetic routes to the this compound core primarily involve either the sequential construction of the amide and subsequent reduction of the heterocyclic ring or the concerted formation of the ring system through multicomponent reactions.
A reliable and stepwise approach to this compound involves a two-stage process: the initial formation of the corresponding quinoline-2-carboxamide (B1208818) followed by the catalytic hydrogenation of the quinoline (B57606) ring system.
The synthesis typically commences with quinoline-2-carboxylic acid. This precursor undergoes a standard amidation reaction with aniline (B41778), facilitated by common peptide coupling agents, to yield N-phenylquinoline-2-carboxamide. The subsequent and critical step is the reduction of the quinoline moiety. Catalytic hydrogenation is the most direct method, though challenges such as catalyst poisoning by nitrogen heterocycles and controlling selectivity must be addressed. fudan.edu.cn
A variety of catalytic systems have been developed for the hydrogenation of quinolines. nih.gov These often employ noble metal catalysts such as ruthenium, iridium, palladium, and platinum. fudan.edu.cnresearchgate.net The choice of catalyst, solvent, and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, gold nanoparticles supported on TiO2 have been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring in functionalized quinolines under mild conditions, leaving other functional groups intact. fudan.edu.cn Biomimetic asymmetric reduction of 2-functionalized quinolines, including N-phenyl-quinoline-2-carboxamide, has been achieved using a chiral NAD(P)H model, yielding the target tetrahydroquinoline in moderate yield (56%). dicp.ac.cn
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. nih.gov This method utilizes hydrogen donors like Hantzsch esters or ammonia-borane (H₃N·BH₃) in the presence of a suitable catalyst. nih.govresearchgate.net Cobalt-amido cooperative catalysis, for example, can facilitate the complete reduction of quinolines to their tetrahydroquinoline counterparts using two equivalents of H₃N∙BH₃. nih.gov
| Catalyst System | Hydrogen Source | Key Features |
| Supported Gold (Au/TiO₂) | H₂ Gas | High chemoselectivity; mild conditions (as low as 25°C). fudan.edu.cn |
| Iridium/Diphosphine Complexes | H₂ Gas | Effective for asymmetric hydrogenation, often requiring an activator. dicp.ac.cn |
| Ruthenium/Diamine Complexes | H₂ Gas | Effective for asymmetric hydrogenation of various quinoline derivatives. nih.gov |
| Cobalt-Amido Complexes | H₃N·BH₃ | Transfer hydrogenation system; can achieve full reduction to tetrahydroquinoline. nih.gov |
| Chiral NAD(P)H Model (CYNAM) | Biomimetic | Enables enantioselective reduction of 2-functionalized quinolines. dicp.ac.cn |
This table summarizes various catalytic systems applicable to the hydrogenation of the quinoline ring, a key step in this synthetic route.
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules like tetrahydroquinolines in a single operation. wikipedia.org The Povarov reaction, a formal [4+2] cycloaddition, is a cornerstone for the synthesis of the tetrahydroquinoline skeleton. nih.govmdpi.comresearchgate.netchem-station.com
In the context of synthesizing this compound, a three-component Povarov reaction would involve:
An aniline (specifically, aniline itself to provide the N-phenyl group).
An aldehyde (e.g., formaldehyde).
An electron-rich alkene that incorporates the carboxamide functionality (e.g., N-phenylacrylamide).
The reaction mechanism typically begins with the condensation of the aniline and aldehyde to form an in-situ generated aromatic imine. wikipedia.org A Lewis acid or Brønsted acid catalyst then activates this imine for a [4+2] cycloaddition with the electron-rich alkene. wikipedia.orgnih.gov This process constructs the tetrahydroquinoline ring and can establish multiple stereocenters simultaneously. The use of β-enamino esters as dienophiles in domino Povarov reactions has been shown to produce polysubstituted tetrahydroquinolines stereoselectively. nih.gov
| Reaction Type | Components | Catalyst | Product |
| Three-Component Povarov | Aniline, Aldehyde, Electron-Rich Alkene | Lewis Acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or Brønsted Acid (e.g., p-TsOH) | Substituted Tetrahydroquinoline. wikipedia.orgnih.gov |
| Domino Povarov | Arylamine, Aromatic Aldehyde, Methyl Propiolate | p-Toluenesulfonic acid (p-TsOH) | 2-Aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate. nih.gov |
| Asymmetric Povarov | Aniline, Aldehyde, N-Vinylcarbamate | Chiral Phosphoric Acid | cis-2,4-Disubstituted Tetrahydroquinoline. organic-chemistry.org |
This table provides an overview of representative Povarov reactions for the synthesis of the tetrahydroquinoline core.
Strategic Pathways for Structural Diversification of the N-phenyl Moiety
Once the core N-phenyl-tetrahydroquinoline structure is obtained, further functionalization can be explored to create a library of derivatives. Key strategies include reactions at the tetrahydroquinoline nitrogen and electrophilic substitution on the appended N-phenyl ring.
The nitrogen atom at the 1-position of the tetrahydroquinoline ring, being a secondary amine in the parent scaffold (or a tertiary amine in the N-phenyl substituted case), can be a site for further modification. While the target compound already possesses an N-phenyl group, related scaffolds lacking this substituent can be readily functionalized. For instance, N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related class of compounds, have been synthesized and evaluated for various biological activities. nih.gov This highlights a common strategy where the ring nitrogen of a tetrahydro-heterocycle is acylated or aroylated.
This transformation is typically achieved by reacting the N-H of a tetrahydroquinoline with an acyl chloride or anhydride (B1165640) in the presence of a base. This introduces an acyl or aroyl group, converting the secondary amine into a tertiary amide. This modification can significantly alter the electronic and steric properties of the molecule, serving as a key step in structural diversification.
The N-phenyl group attached to the tetrahydroquinoline ring is susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmt.com The nitrogen atom of the tetrahydroquinoline ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the N-phenyl ring. This allows for the introduction of a wide variety of substituents.
Common electrophilic aromatic substitution reactions that can be applied include:
Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. wikipedia.org This reaction typically requires stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid. wikipedia.org
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction is often less synthetically useful than acylation due to issues with polyalkylation and carbocation rearrangements. mt.com
These reactions provide powerful tools for systematically modifying the electronic and lipophilic properties of the N-phenyl moiety, enabling the exploration of structure-activity relationships.
Enantioselective Synthesis and Stereochemical Control in Analogues
The carbon at the 2-position of this compound is a stereocenter. Controlling its absolute configuration is often critical for biological applications. Several enantioselective strategies have been developed to access chiral 2-substituted tetrahydroquinolines.
One major approach is the asymmetric hydrogenation or reduction of a prochiral quinoline precursor. dicp.ac.cnacs.org This can be achieved using transition-metal catalysts complexed with chiral ligands. dicp.ac.cnnih.gov For example, iridium and ruthenium complexes with chiral diphosphine or diamine ligands have been successfully employed in the asymmetric hydrogenation of 2-substituted quinolines, affording products with high enantioselectivity. dicp.ac.cnnih.gov An alternative is biomimetic reduction, where a chiral NAD(P)H model is used to deliver a hydride enantioselectively. This method has been applied to quinoline-2-carboxamide substrates, yielding chiral tetrahydroquinolines with up to 99% enantiomeric excess (ee) for some derivatives. dicp.ac.cnacs.org
A second powerful strategy is the catalytic asymmetric Povarov reaction . nih.govharvard.edu By employing a chiral catalyst, the [4+2] cycloaddition can proceed with high stereocontrol, setting the absolute configuration of up to three contiguous stereocenters in a single step. harvard.edu Chiral Brønsted acids, such as chiral phosphoric acids, and chiral hydrogen-bond donors, like chiral ureas, have emerged as effective catalysts for this transformation. organic-chemistry.orgharvard.edu These catalysts can activate the imine component and organize the transition state to favor the formation of one enantiomer over the other.
| Method | Catalytic System | Substrate Type | Stereocontrol Outcome |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Diphosphine | 2-Substituted Quinolines | High enantioselectivity (up to 92% ee). dicp.ac.cn |
| Asymmetric Hydrogenation | Cationic Ru / Chiral Diamine | Quinolines | Good to excellent enantioselectivity. nih.gov |
| Biomimetic Asymmetric Reduction | Chiral NAD(P)H Model (CYNAM) / Phosphoric Acid | 2-Functionalized Quinolines | High enantioselectivity (up to 99% ee). dicp.ac.cnacs.org |
| Asymmetric Povarov Reaction | Chiral Urea / Brønsted Acid | Imine + Alkene | Generates up to three stereocenters with high diastereo- and enantioselectivity. nih.govharvard.edu |
| Asymmetric Povarov Reaction | Chiral Phosphoric Acid | Aniline + Aldehyde + Alkene | Excellent enantiomeric excesses. organic-chemistry.org |
This table highlights key methodologies for achieving enantioselective synthesis of the 2-substituted tetrahydroquinoline core.
Advanced Cyclization Reactions for the Tetrahydroquinoline Ring Formation
Bischler–Napieralski Cyclization
The Bischler–Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. wikipedia.orgrsc.org Subsequent reduction of the resulting dihydroisoquinoline intermediate readily furnishes the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. rsc.org This reaction proceeds via an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent in acidic conditions. wikipedia.org
The mechanism of the Bischler–Napieralski reaction can vary depending on the specific reagents and conditions employed. Two primary pathways are generally considered: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more reactive nitrilium ion intermediate. wikipedia.org The choice of condensing agent is crucial for the success of the cyclization. Commonly used reagents include phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or zinc chloride (ZnCl2). rsc.orgorganic-chemistry.org For substrates with less activated aromatic rings, stronger conditions, such as phosphorus pentoxide in refluxing phosphoryl chloride, may be necessary. wikipedia.org The presence of electron-donating groups on the aromatic ring of the β-phenylethylamide starting material facilitates the electrophilic substitution and generally leads to higher yields. rsc.org
An asymmetric variant of the Bischler–Napieralski reaction has been developed, allowing for the stereoselective synthesis of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. rsc.org For instance, the cyclization of (S)-1-alkyl-1,2-diphenylethylamides using a mixture of POCl3 and P2O5 has been shown to produce 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with high diastereoselectivity. rsc.org Subsequent reduction of these chiral intermediates provides access to tetrahydroisoquinolines with three defined stereocenters. rsc.org
Table 1: Reagents and Conditions for Bischler–Napieralski Cyclization
| Dehydrating Agent | Typical Conditions | Substrate Suitability |
|---|---|---|
| Phosphoryl chloride (POCl3) | Refluxing in an inert solvent | Activated and moderately activated aromatic rings |
| Phosphorus pentoxide (P2O5) | Often used with POCl3, reflux | Deactivated aromatic rings |
| Zinc chloride (ZnCl2) | High temperatures | Historical reagent, less common now |
| Triflic anhydride (Tf2O) | Milder conditions | Used for phenethylcarbamates |
Pictet–Spengler Condensation
The Pictet–Spengler reaction is a fundamental and widely utilized method for synthesizing tetrahydroisoquinolines. wikipedia.org Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, which is followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring. wikipedia.orgthermofisher.com The reaction is mechanistically a special case of the Mannich reaction. wikipedia.org
The process is initiated by the formation of a Schiff base (imine) from the β-arylethylamine and the carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. arkat-usa.org The electron-rich aromatic ring of the β-arylethylamine moiety then attacks this iminium ion in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the new heterocyclic ring. arkat-usa.org The success of the reaction is often dependent on the nucleophilicity of the aromatic ring; electron-donating substituents enhance the ring's reactivity and facilitate cyclization under milder conditions. google.com
While the classic Pictet–Spengler reaction employs protic acids like hydrochloric acid and requires heating, modern variations have shown the reaction can proceed in aprotic media, sometimes even without an acid catalyst, often resulting in improved yields. wikipedia.org The versatility of the reaction allows for the introduction of a wide range of substituents at the 1-position of the tetrahydroisoquinoline ring by varying the aldehyde or ketone component. nih.gov For example, the use of formaldehyde (B43269) leads to an unsubstituted C-1, while other aldehydes or ketones introduce alkyl or aryl groups. google.com
Table 2: Key Steps in Pictet–Spengler Condensation
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Condensation | Schiff base (Imine) |
| 2 | Protonation | Iminium ion |
| 3 | Cyclization | Spirocyclic intermediate (Wheland intermediate) |
Imino Diels–Alder Reactions
The imino Diels–Alder reaction, a type of aza-Diels–Alder reaction, represents a powerful and efficient strategy for the construction of the tetrahydroquinoline skeleton. tandfonline.com This [4+2] cycloaddition involves the reaction of an imine (the aza-diene component) with an alkene (the dienophile) to directly form the six-membered heterocyclic ring. medicopublication.com A particularly relevant variant for tetrahydroquinoline synthesis is the Povarov reaction, which is an acid-catalyzed, three-component reaction between an aniline, an aldehyde, and an alkene. medicopublication.com
In this reaction, the aniline and aldehyde first condense in situ to form a protonated Schiff base (an iminium ion). This electron-deficient species then acts as the dienophile, reacting with an electron-rich alkene in an inverse-electron-demand aza-Diels–Alder reaction. Alternatively, an imine formed from an aromatic amine can act as the azadiene, reacting with a dienophile. tandfonline.com
The imino Diels–Alder approach offers several key advantages, including the potential for high regio- and stereoselectivity, operational simplicity (often as a one-pot procedure), and the ability to generate complex, highly substituted tetrahydroquinolines from readily available starting materials. tandfonline.comchemrxiv.org The reaction can be catalyzed by various Lewis or Brønsted acids, such as boron trifluoride etherate (BF3·OEt2). medicopublication.com The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the cycloaddition. chemrxiv.org For example, studies have shown that aromatic amines with electron-donating groups can lead to better reaction yields, likely due to the enhanced stability and reactivity of the imine intermediate. chemrxiv.org
Table 3: Comparison of Advanced Cyclization Reactions
| Reaction | Key Reactants | Key Intermediate | Ring Formed |
|---|---|---|---|
| Bischler–Napieralski | β-Phenylethylamide | Nitrilium ion / Imine-ester | 3,4-Dihydroisoquinoline (then reduced) |
| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion | 1,2,3,4-Tetrahydroisoquinoline |
Spectroscopic and Advanced Structural Elucidation of N Phenyl 1,2,3,4 Tetrahydroquinoline 2 Carboxamide Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide analogues in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete picture of the molecular framework can be assembled.
¹H NMR spectroscopy provides crucial information about the electronic environment and connectivity of protons within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals are indicative of their specific locations and spatial relationships.
For instance, in the ¹H NMR spectrum of a representative this compound analogue, distinct signals can be assigned to the protons of the tetrahydroquinoline core and the N-phenyl substituent. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern on the aromatic rings. The protons of the tetrahydroquinoline ring's saturated portion resonate at higher fields. For example, the proton at the C2 position, adjacent to the carboxamide group, often appears as a doublet of doublets, indicating its coupling with the diastereotopic protons at the C3 position. The NH proton of the tetrahydroquinoline ring and the amide NH proton often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
Interactive Data Table: Representative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | m | - |
| Amide NH | ~8.5 | br s | - |
| C2-H | ~4.5 | dd | Varies |
| C3-Hax | ~2.1 | m | Varies |
| C3-Heq | ~2.3 | m | Varies |
| C4-H₂ | ~2.8 - 3.0 | m | - |
| Tetrahydroquinoline NH | ~4.0 | br s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the specific substitution pattern of the analogue and the solvent used for analysis.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
The carbonyl carbon of the carboxamide group is typically observed in the highly deshielded region of the spectrum, around 170 ppm. The aromatic carbons resonate in the range of approximately 110-150 ppm, with the chemical shifts influenced by the nature and position of substituents. The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4) appear at higher fields, typically between 20 and 60 ppm. The chemical shift of the C2 carbon is notably influenced by the attached carboxamide group.
Interactive Data Table: Representative ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~170 |
| Aromatic C | 110 - 150 |
| C2 | ~55 |
| C3 | ~25 |
| C4 | ~45 |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of this compound analogues.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons within the tetrahydroquinoline ring and identifying adjacent protons on the aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This technique is crucial for piecing together the entire molecular structure by connecting different fragments. For example, an HMBC correlation between the amide NH proton and the C2 carbon of the tetrahydroquinoline ring would confirm the attachment of the carboxamide group at this position.
Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure and can also provide insights into the relative stereochemistry of chiral centers, such as the C2 position.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound analogues. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the exact molecular formula can be determined, which serves as a definitive confirmation of the compound's identity.
In addition to providing the molecular formula, HRMS can also offer valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, it is possible to deduce the connectivity of the molecule and identify specific structural motifs. For example, a common fragmentation pathway for these compounds might involve the cleavage of the amide bond or the loss of the N-phenyl group, leading to predictable fragment ions that can be observed in the mass spectrum. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the FT-IR spectrum of an this compound analogue, several key absorption bands are expected:
N-H Stretching: The N-H stretching vibrations of the secondary amine in the tetrahydroquinoline ring and the amide group typically appear in the region of 3200-3400 cm⁻¹. The presence of one or two bands in this region can provide information about hydrogen bonding. nih.gov
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1630-1680 cm⁻¹. This is often a prominent and easily identifiable peak in the spectrum. nih.gov
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the amide and the amine can be found in the 1200-1350 cm⁻¹ range.
The presence and precise positions of these characteristic absorption bands in the FT-IR spectrum provide strong evidence for the presence of the key functional groups in the this compound structure.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation
X-ray diffraction analysis of single crystals provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of all atoms in the crystal lattice.
For this compound analogues, X-ray crystallography can:
Confirm the absolute stereochemistry: If the compound is chiral, X-ray analysis of a suitable crystal can unambiguously determine the absolute configuration of the stereocenters.
Elucidate the conformation of the tetrahydroquinoline ring: The six-membered tetrahydroquinoline ring can adopt different conformations, such as a half-chair or a distorted boat. X-ray diffraction can precisely define this conformation in the solid state. nih.gov
Determine the orientation of the N-phenyl and carboxamide groups: The relative orientation of the substituents on the tetrahydroquinoline core is critical for understanding intermolecular interactions.
Analyze intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical properties of the compound.
The detailed structural information obtained from X-ray diffraction analysis is invaluable for understanding the structure-property relationships of these compounds and for computational modeling studies. nih.govmdpi.com
Computational and Theoretical Investigations of N Phenyl 1,2,3,4 Tetrahydroquinoline 2 Carboxamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in characterizing the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. These methods provide insights into molecular geometry, stability, and the distribution of electrons.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net These calculations can also map the potential energy surface, identifying low-energy conformers and transition states, which is crucial for understanding the molecule's flexibility and the energy barriers between different spatial arrangements. For instance, studies on similar quinoline (B57606) derivatives have successfully used DFT to refine crystal structures and understand intermolecular interactions. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors (e.g., chemical potential, electrophilicity)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Indicates the resistance to change in the electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative measure of the molecule's stability and reactivity, guiding the understanding of its potential interactions. researchgate.net
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |
| Electronegativity (χ) | -μ | Measures electron-attracting capability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering upon accepting electrons. |
Molecular Docking Studies with Macroscopic Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.
Ligand-Protein Interaction Profiling and Binding Mode Prediction
For this compound, molecular docking studies can be performed against various protein targets to identify potential biological activities. The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores possible binding poses of the ligand within the receptor's active site.
The results of a docking study reveal the most likely binding mode, highlighting key intermolecular interactions such as:
Hydrogen bonds: Crucial for specificity and stability.
Hydrophobic interactions: Often a major driving force for binding.
π-π stacking: Interactions between aromatic rings.
Van der Waals forces: General non-specific interactions.
Studies on similar quinoline-3-carboxamide (B1254982) derivatives have successfully used molecular docking to elucidate their binding to kinase domains, where the quinoline nitrogen often forms a key hydrogen bond with the hinge region of the kinase. nih.gov Similarly, docking studies of tetrahydroquinoline derivatives have helped in understanding their binding to targets like HIV-1 reverse transcriptase. mdpi.com
Computational Prediction of Binding Affinities
Docking programs employ scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each predicted pose. Lower binding energy values typically indicate a more stable ligand-receptor complex and potentially higher biological activity. While these scores are approximations, they are valuable for ranking potential ligands and prioritizing them for further experimental testing. For example, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα have been used to correlate predicted binding affinities with experimentally observed anticancer activity. acs.org
| Compound Class | Protein Target | Key Predicted Interactions | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Tetrahydroquinoline Analogs | HIV-1 Reverse Transcriptase | Hydrophobic contacts with key residues | -7.31 to -20.05 | mdpi.com |
| Quinoline-6-carboxamide (B1312354) Derivatives | P2X7 Receptor | Hydrogen bonding with Lys630, π-alkyl interactions | -7.1 | nih.gov |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives | Monoamine Oxidase B | Hydrophobic interactions with FAD cofactor and key residues | Not specified | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the system evolves.
For this compound, MD simulations can be employed to:
Analyze conformational flexibility: The tetrahydroquinoline ring can adopt different conformations, and MD simulations can explore the conformational landscape of the entire molecule in a solvent environment, identifying the most populated conformers.
Study intermolecular interactions with solvent: Simulations explicitly including solvent molecules (e.g., water) can reveal how the solvent structure around the solute influences its conformation and properties.
Assess the stability of ligand-protein complexes: Starting from a docked pose, an MD simulation of the ligand-protein complex can be run to evaluate the stability of the predicted binding mode. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the persistence of key intermolecular interactions over the simulation time.
Recent studies on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors have utilized 100-ns MD simulations to confirm the stability of the protein-ligand interactions predicted by docking. mdpi.compreprints.org Similarly, MD simulations of quinoline-3-carboxamide derivatives with DDR kinases have been used to establish the stability of the observed interactions. nih.gov These simulations provide a more realistic and dynamic picture of the molecular interactions than static docking models.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for Research Feasibility
A comprehensive search of scientific literature and computational databases did not yield specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound. While research has been conducted on the computational ADME profiling of various derivatives of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds, specific findings for the requested compound, this compound, are not publicly available at this time.
The scientific community frequently employs computational tools to predict the pharmacokinetic properties of novel chemical entities in the early stages of drug discovery. These in silico methods are crucial for assessing the potential of a compound to be developed into a viable drug by evaluating its likely behavior within a biological system. This approach allows researchers to prioritize candidates with favorable ADME profiles for further experimental investigation, thereby saving significant time and resources.
Typically, ADME predictions for compounds like this compound would involve the calculation of a range of molecular descriptors. These descriptors are then used by various predictive models to estimate properties such as:
Absorption: Parameters like Caco-2 permeability (predicting intestinal absorption), human intestinal absorption (HIA), and skin permeability are often calculated. The potential for a compound to be a substrate or inhibitor of P-glycoprotein (P-gp), a key efflux transporter, is also a critical predictive measure.
Distribution: Predictions often include the volume of distribution (VDss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). These factors determine how a compound is distributed throughout the body's tissues and fluids.
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are the primary enzymes responsible for drug metabolism in the liver.
Excretion: Predictions in this category can include total clearance and the likelihood of renal excretion.
Drug-Likeness: Rules such as Lipinski's Rule of Five are applied to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
While specific data tables and detailed research findings for this compound are not available, the general principles of in silico ADME prediction would be applicable to its evaluation. Future computational studies on this specific compound would be necessary to generate the data required for a thorough assessment of its research feasibility from a pharmacokinetic perspective.
Investigation of Biological Activity Mechanisms and in Vitro Efficacy of N Phenyl 1,2,3,4 Tetrahydroquinoline 2 Carboxamide Derivatives
Cellular Signaling Pathway Modulation
The ability of N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives to modulate cellular signaling pathways is a key area of investigation, with a particular focus on inflammatory processes.
Derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amide have been identified as potent inhibitors of Nuclear Factor-kappa B (NF-κB) transcriptional activity. alazharpharmacy.com The NF-κB signaling pathway is a critical regulator of genes involved in immune and inflammatory responses. kyobobook.co.kr Its dysregulation is associated with numerous chronic diseases. kyobobook.co.kr
In cellular models, the inhibitory effects of these compounds were evaluated against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. alazharpharmacy.com The structure-activity relationship of the synthesized derivatives was explored by modifying the core 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) motif at two main positions: the acyl or aroyl group at the 1-position and various substitutions on the N-phenyl ring. alazharpharmacy.com
The research demonstrated that the inhibitory activity was dependent on the nature of these substitutions. alazharpharmacy.com Several derivatives exhibited outstanding inhibitory effects on LPS-induced NF-κB transcriptional activity, with IC₅₀ values in the low micromolar to nanomolar range. alazharpharmacy.com Specifically, compounds 6g (IC₅₀: 0.70 ± 0.071 μM) and 6f (IC₅₀: 0.90 ± 0.071 μM) were identified as particularly potent inhibitors. alazharpharmacy.com
Table 1: Inhibition of LPS-Induced NF-κB Transcriptional Activity by Select Tetrahydroquinoline-2-carboxamide Derivatives
| Compound | IC₅₀ (μM) | Standard Deviation (±) |
|---|---|---|
| 5e | 1.4 | 0.71 |
| 6f | 0.90 | 0.071 |
| 6g | 0.70 | 0.071 |
| 6h | 2.7 | 0.42 |
In Vitro Enzyme Inhibition Kinetics and Mechanistic Elucidation
The potential of this compound derivatives as enzyme inhibitors has been a subject of scientific inquiry.
17β-Hydroxysteroid dehydrogenase 1 (17β-HSD1) is an enzyme that catalyzes the reduction of estrone (B1671321) to the more potent estradiol (B170435) and is considered a therapeutic target in estrogen-dependent diseases. A review of available scientific literature did not yield specific studies on the inhibition of 17β-HSD1 by compounds with the this compound core structure. Research in this area has focused on related but structurally distinct scaffolds, such as N-phenyl-1,2,3,4-tetrahydroisoquinoline.
Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a strategy for treating neurodegenerative and depressive disorders. Based on a review of published research, specific data concerning the inhibition kinetics or mechanistic elucidation of MAO-A and MAO-B by this compound derivatives are not available. Studies on MAO inhibition have explored other isoquinoline (B145761) alkaloids and related heterocyclic structures.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. A thorough search of scientific databases indicates a lack of specific studies investigating the inhibitory activity of this compound derivatives against either acetylcholinesterase or butyrylcholinesterase.
Bacterial DNA gyrase, a type IIA topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial agents. The ATP-binding site located on the GyraseB (GyrB) subunit is a key target for inhibitor development. There are no specific studies in the available scientific literature that detail the inhibition of E. coli DNA gyrase or its subunits by compounds based on the this compound scaffold. Research on novel DNA gyrase inhibitors has often focused on other chemical classes, such as N-phenylpyrrolamides.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which plays a significant role in tumor growth and survival. nih.gov The inhibition of the VEGFR-2 signaling pathway is a key target for cancer therapy. nih.govnih.gov
A comprehensive search of publicly available scientific literature did not yield specific data on the VEGFR2 kinase inhibition activity of this compound or its direct derivatives. However, research into structurally related compounds containing quinoline (B57606) and quinoxaline (B1680401) scaffolds has demonstrated significant VEGFR-2 inhibitory potential. For instance, a series of bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Several of these compounds exhibited potent inhibitory activities, with IC50 values in the nanomolar range, comparable to the positive control, sorafenib. nih.gov One of the most potent compounds in this series demonstrated an IC50 value of 3.7 nM. nih.gov
Similarly, studies on nicotinamide-based derivatives and indolin-2-one scaffolds have also identified potent VEGFR-2 inhibitors. mdpi.commdpi.com For example, a chlorobenzylidene congener of a nicotinamide (B372718) derivative showed a VEGFR-2 inhibition IC50 of 60.83 nM. mdpi.com Furthermore, certain indolin-2-one derivatives have displayed even greater potency, with one compound being 1.78-fold more potent than the established inhibitor, sunitinib, exhibiting an IC50 value of 0.078 µM. mdpi.com
While these findings highlight the potential of related heterocyclic compounds as VEGFR-2 inhibitors, further research is required to determine the specific activity of this compound derivatives in this context.
Hematopoietic Protein Tyrosine Phosphatase (HePTP/PTPN7) Inhibition
Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as PTPN7, is a negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathway in hematopoietic cells. nih.gov Its role in the development of blood cancers has made it a target for therapeutic intervention. nih.gov
Following an extensive review of available scientific literature, no specific data was found regarding the inhibitory activity of this compound or its derivatives against Hematopoietic Protein Tyrosine Phosphatase (HePTP/PTPN7). Research into HePTP inhibitors has identified other chemical scaffolds, such as those with a benzoic acid moiety that acts as a phosphotyrosine mimetic. nih.gov The development of small-molecule inhibitors for PTPs is an active area of research, but specific findings for the this compound class of compounds in relation to HePTP are not currently available.
In Vitro Anti-proliferative and Cytotoxic Effects on Human Cancer Cell Lines
Derivatives of the tetrahydroisoquinoline and phenylaminoisoquinolinequinone scaffolds have demonstrated notable in vitro anti-proliferative and cytotoxic effects against a variety of human cancer cell lines.
A study on phenylaminoisoquinolinequinones revealed that their anti-proliferative activity is influenced by the position and nature of substituents on the quinone nucleus. nih.gov These compounds were evaluated against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, with some derivatives showing significant activity. nih.gov
In another study, newly synthesized tetrahydroisoquinolines (THIQs) were tested for their cytotoxicity against the Ishikawa human endometrial cancer cell line. scispace.com Several of these compounds exhibited greater activity than the reference drug, tamoxifen. The most active derivatives displayed IC50 values ranging from 0.36 µM to 1.41 µM. scispace.com
Furthermore, a novel series of quinazoline (B50416) derivatives carrying substituted-sulfonamides were evaluated for their cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver). nih.gov Certain compounds in this series showed remarkable anti-proliferative activity, with one derivative exhibiting an IC50 value of 2.5 µM against MCF-7 cells. nih.gov
The following table summarizes the in vitro anti-proliferative activity of some of these related derivatives.
Table 1: In Vitro Anti-proliferative Activity of Tetrahydroisoquinoline and Quinazoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline Derivative 1 | Ishikawa | 1.41 | scispace.com |
| Tetrahydroisoquinoline Derivative 2 | Ishikawa | 0.91 | scispace.com |
| Tetrahydroisoquinoline Derivative 3 | Ishikawa | 0.74 | scispace.com |
| Tetrahydroisoquinoline Derivative 22 | Ishikawa | 0.36 | scispace.com |
| Quinazoline-Sulfonamide Derivative 4d | MCF-7 | 2.5 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4d | A549 | 5.6 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4d | LoVo | 6.87 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4d | HepG2 | 9 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4f | MCF-7 | 5 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4f | LoVo | 9.76 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4f | A549 | 10.14 | nih.gov |
| Quinazoline-Sulfonamide Derivative 4f | HepG2 | 11.7 | nih.gov |
In Vitro Antimicrobial Spectrum Analysis
The antibacterial potential of compounds containing the quinoline and tetrahydroisoquinoline frameworks has been investigated against both Gram-positive and Gram-negative bacteria.
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The study found that some of these compounds displayed good activity against the Gram-positive bacterium Staphylococcus aureus, with one compound showing a minimum inhibitory concentration (MIC) of 64 µg/mL. nih.gov Another derivative was most active against the Gram-negative bacterium Escherichia coli, with an MIC of 128 µg/mL. nih.gov However, the activity against Bacillus subtilis, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) was generally weak. nih.gov
In a separate study, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and assayed for antibacterial activity. The MIC values for these compounds against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Escherichia coli, were found to be higher than 50 µg/mL, indicating limited activity against these strains under the tested conditions. conicet.gov.ar
The following table presents the MIC values for some of these related quinoline derivatives.
Table 2: In Vitro Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5a4 | Staphylococcus aureus | 64 | nih.gov |
| 5a7 | Escherichia coli | 128 | nih.gov |
| All tested compounds | Bacillus subtilis | >256 | nih.gov |
| All tested compounds | Pseudomonas aeruginosa | >256 | nih.gov |
| All tested compounds | MRSA | >256 | nih.gov |
Derivatives of tetrahydroquinoline and tetrahydroisoquinoline have been shown to possess significant antifungal properties against a range of pathogenic fungi.
In one study, synthetic tetrahydroquinolines were evaluated against phytopathogenic fungi. researchgate.net Compounds featuring a methoxy (B1213986) group demonstrated notable activity against Cladosporium cladosporoides, with a reported MIC value of 13.75 µg/mL. researchgate.net
Another investigation focused on chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) scaffold. nih.gov After introducing a piperazine (B1678402) fragment to the initial structure, a series of compounds exhibited good antifungal activity. One particular derivative, H4, was highly effective against Phytophthora capsici, with a median effect concentration (EC50) of 5.2 µg/mL, which was significantly more potent than the commercial fungicides Azoxystrobin and Fluopyram. nih.gov
N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have also been synthesized and tested for their antifungal activity. researchgate.net Two compounds from this series showed significant antifungal properties against various species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net
The table below summarizes the antifungal activity of some of these tetrahydroquinoline derivatives.
Table 3: In Vitro Antifungal Activity of Tetrahydroquinoline Derivatives
| Compound Class | Fungal Pathogen | EC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Methoxy-substituted Tetrahydroquinoline | Cladosporium cladosporoides | 13.75 (MIC) | researchgate.net |
| Chalcone Derivative (H4) | Phytophthora capsici | 5.2 (EC50) | nih.gov |
| Azoxystrobin (Control) | Phytophthora capsici | 80.2 (EC50) | nih.gov |
| Fluopyram (Control) | Phytophthora capsici | 146.8 (EC50) | nih.gov |
In Vitro Antiviral Activity Assessments (e.g., HIV transcription modulation)
The quinoline and tetrahydroisoquinoline scaffolds are present in a number of compounds that have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).
Research into phenylalanine derivatives as HIV-1 capsid (CA) protein inhibitors has identified compounds with significant anti-HIV-1 activity. nih.gov For example, a 4-methoxy-N-methylaniline substituted phenylalanine derivative and an indolin-5-amine (B94476) substituted phenylalanine derivative displayed EC50 values of 5.14 µM and 2.57 µM, respectively. nih.gov These compounds are thought to exert their effect by binding to the HIV-1 CA hexamer. nih.gov
While direct data on the anti-HIV activity of this compound is not available, the broader class of quinoline-based compounds has been studied for its potential to modulate HIV transcription. The inhibitory concentration (IC50) and the slope of the dose-response curve are important parameters in evaluating the antiviral activity of such compounds. nih.gov
The following table shows the in vitro anti-HIV-1 activity of some related phenylalanine derivatives.
Table 4: In Vitro Anti-HIV-1 Activity of Phenylalanine Derivatives
| Compound | Anti-HIV-1 Activity (EC50 µM) | Cytotoxicity (CC50 µM) | Reference |
|---|---|---|---|
| II-13c | 5.14 ± 1.62 | >9.51 | nih.gov |
| V-25i | 2.57 ± 0.79 | >8.55 | nih.gov |
| PF-74 (Lead Compound) | 0.42 ± 0.11 | >11.56 | nih.gov |
Investigation of Antioxidant Properties (In Vitro Assays)
The evaluation of the antioxidant potential of this compound and its derivatives involves various in vitro assays designed to measure their ability to counteract oxidative stress. These assays typically assess the compound's capacity to scavenge free radicals or reduce oxidizing agents. While specific data for this compound is not extensively detailed in the reviewed literature, the antioxidant activities of the broader quinoline and tetrahydroisoquinoline families have been explored, suggesting the potential for such properties. mdpi.comnih.gov The primary in vitro methods employed for such investigations are well-established and include the DPPH, ABTS, and FRAP assays. mdpi.com
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for screening antioxidant activity. sapub.orgnih.gov DPPH is a stable free radical that exhibits a deep purple color in solution. greenskybio.com When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a color change from purple to yellow. greenskybio.com The degree of discoloration is measured spectrophotometrically and is proportional to the scavenging activity of the tested compound. greenskybio.com
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method. mdpi.com It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. greenskybio.comnih.gov The presence of an antioxidant reduces the ABTS•+, causing a loss of color that can be quantified to determine the compound's total antioxidant capacity. nih.govnih.gov
The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov This reduction is observed through the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being directly related to the reducing power of the substance. nih.gov
These assays provide valuable preliminary data on the antioxidant potential of novel compounds. The results, often expressed as IC₅₀ values (the concentration required to inhibit 50% of the radicals), allow for the comparison of the antioxidant efficacy of different derivatives and guide further structure-activity relationship (SAR) studies.
Table 1: Common In Vitro Antioxidant Assays
| Assay Name | Principle | Measurement |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance (color change from purple to yellow) at ~517 nm. nih.govgreenskybio.com |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) back to its neutral form by an antioxidant. | Decrease in absorbance (loss of blue-green color) at a specific wavelength. greenskybio.comnih.gov |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance due to the formation of a blue-colored Fe²⁺-TPTZ complex at ~593 nm. nih.gov |
Analysis of Pan-Assay Interference Compound (PAINS) Characteristics and Reactivity Profiles
In the process of drug discovery, it is crucial to identify compounds that may produce false-positive results in high-throughput screening (HTS). These are known as Pan-Assay Interference Compounds (PAINS). wikipedia.org PAINS are compounds that appear to be active against numerous targets non-specifically, often due to their chemical reactivity rather than a specific biological interaction. wikipedia.org The fused tetrahydroquinoline (THQ) scaffold, which is structurally related to this compound, has been identified as a class of PAINS. acs.orgnih.gov
Investigations have revealed that fused THQs are frequent hitters in a diverse range of HTS campaigns, showing modest micromolar activity against various targets like kinases and phosphatases. blogspot.com However, this promiscuity is not due to a privileged structure but rather to inherent chemical instability. nih.govblogspot.com Studies have shown that these compounds can degrade under standard laboratory conditions. acs.org
The reactivity profile of certain fused THQs is characterized by the following observations:
Instability in Solution : When dissolved in common solvents like DMSO, these compounds can degrade over a period of days. acs.org Solutions of fused THQs have been observed to darken, turning purple within 72 hours, a process that appears to be light-dependent. blogspot.com
Oxidative Decomposition : Analysis by mass spectrometry has indicated that the degradation involves oxidation, with a characteristic loss of two or four hydrogen atoms. blogspot.com
Structural Basis of Reactivity : The source of this instability has been pinpointed to specific structural features. For instance, in tricyclic THQs, a double bond within a fused cyclopentene (B43876) ring was identified as the culprit. acs.orgblogspot.com The corresponding saturated analogs, which lack this double bond, were found to be stable but also devoid of the promiscuous biological activity. nih.gov
This evidence strongly suggests that the observed activity of many fused THQ hits is likely an artifact caused by their reactive byproducts interfering with assay components. acs.org Therefore, when derivatives of the this compound scaffold are evaluated, it is essential to conduct rigorous analysis to rule out potential PAINS behavior and confirm that any observed biological activity is due to specific interactions of the intact parent compound with its intended target.
Table 2: PAINS Characteristics and Reactivity of Fused Tetrahydroquinoline (THQ) Scaffolds
| Characteristic | Description | Implication for Screening |
|---|---|---|
| Frequent Hitting | THQs are recurrently identified as hits in HTS campaigns against a wide variety of protein targets. acs.orgblogspot.com | High probability of false-positive results, warranting careful hit validation. |
| Chemical Instability | Compounds degrade in solution (e.g., DMSO) under standard laboratory conditions, a process often accelerated by light. acs.orgblogspot.com | The active entity may be a degradation product, not the original compound. |
| Reactivity Mechanism | The instability is often linked to an unsaturated bond in a fused ring system, leading to oxidative decomposition. nih.govblogspot.com | Saturated analogs may be more stable but could lack activity, indicating the original hits were artifacts. nih.gov |
| Assay Interference | The degradation byproducts are believed to be the reactive species that interfere with assay readouts. acs.org | Observed activity is likely due to non-specific interference rather than specific target binding. |
Structure Activity Relationship Sar Studies and Rational Design Principles for N Phenyl 1,2,3,4 Tetrahydroquinoline 2 Carboxamide Analogues
Correlating Substituent Effects on the N-phenyl Ring with Modulatory Potency
The N-phenyl ring of N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide serves as a critical component for molecular recognition and binding to biological targets. The electronic and steric properties of substituents on this ring can significantly influence the compound's modulatory potency.
In studies of analogous N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, which share a similar structural framework, the nature of the substituent on the N-phenyl ring has been shown to be a key determinant of activity. For instance, research on 17β-hydroxysteroid dehydrogenase 1 inhibitors revealed that an N-4'-chlorophenyl substitution was favorable for biological activity. nih.govnih.gov This suggests that an electron-withdrawing group at the para-position of the N-phenyl ring can enhance the inhibitory potency. The chloro group's electronegativity and size may contribute to favorable interactions within the binding pocket of the target enzyme.
Further insights can be drawn from studies on quinoline-6-carboxamide (B1312354) derivatives, where substitutions on a phenyl ring within the carboxamide side chain influenced their antagonist activity at the P2X7 receptor. nih.gov In this series, the presence of trifluoromethoxy (-OCF₃), trifluoromethyl (-CF₃), and methyl (-CH₃) groups on the phenyl ring improved inhibitory potency. nih.gov Moreover, highly electronegative substituents such as fluoro, chloro, and iodo groups were also found to enhance affinity. nih.gov These findings underscore the importance of both electronic and steric factors of the substituents on the phenyl ring in modulating biological activity.
The following table summarizes the observed effects of various substituents on the N-phenyl ring on the biological potency of related quinoline (B57606) and isoquinoline (B145761) carboxamide analogues.
| Substituent Position | Substituent | Observed Effect on Potency | Reference Compound Class |
| para | -Cl | Favorable | N-phenyl-1,2,3,4-tetrahydroisoquinoline |
| meta, para | -OCF₃, -CF₃, -CH₃ | Improved | Quinoline-6-carboxamide |
| para | -F, -Cl, -I | Enhanced Affinity | Quinoline-6-carboxamide |
It is important to note that while these findings from related scaffolds provide valuable guidance, the optimal substitution pattern on the N-phenyl ring of this compound would need to be determined through specific studies on its biological targets.
Impact of Structural Modifications at the 1- and 4-Positions of the Tetrahydroquinoline Scaffold
Modifications to the tetrahydroquinoline scaffold, particularly at the 1- and 4-positions, can significantly alter the molecule's three-dimensional shape, flexibility, and interactions with its biological target.
Research on N-phenyl-1,2,3,4-tetrahydroisoquinoline analogues as 17β-hydroxysteroid dehydrogenase 1 inhibitors has demonstrated that lipophilic substitutions at the 1- or 4-positions are beneficial for activity. nih.govnih.gov The introduction of bulky, non-polar groups at these positions can enhance binding affinity, likely through increased van der Waals interactions or by displacing water molecules from a hydrophobic binding pocket. This principle of introducing lipophilic substituents to enhance potency is a common strategy in medicinal chemistry.
For example, in the tetrahydroisoquinoline series, the combination of a lipophilic group at the 1- or 4-position with an N-4'-chlorophenyl substitution resulted in the most favorable activity. nih.govnih.gov This highlights the synergistic effect of optimizing different regions of the molecular scaffold.
The following table illustrates the impact of substitutions at the 1- and 4-positions on the biological activity of analogous tetrahydroisoquinoline compounds.
| Position of Modification | Type of Substituent | Impact on Biological Activity | Reference Compound Class |
| 1 or 4 | Lipophilic groups | Favorable for activity | N-phenyl-1,2,3,4-tetrahydroisoquinoline |
These findings suggest that a similar approach of introducing lipophilic substituents at the 1- and 4-positions of the this compound scaffold could be a promising strategy for enhancing its biological efficacy. The optimal size and nature of these lipophilic groups would likely depend on the specific topology of the target's binding site.
Influence of Stereochemistry on Biological Activity and Molecular Recognition
The this compound molecule contains a chiral center at the 2-position of the tetrahydroquinoline ring. Consequently, it can exist as two enantiomers, (R)- and (S)-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide. The spatial arrangement of the carboxamide group relative to the tetrahydroquinoline ring is different in each enantiomer, which can lead to significant differences in their biological activity.
Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with small molecules. This means that one enantiomer may bind with much higher affinity and/or have a different pharmacological effect than the other.
While specific studies on the stereochemistry of this compound are not widely available in the public domain, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, in a study of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the synthesis was carried out using the (S)-enantiomer of the starting material, indicating the importance of a defined stereochemistry for the desired biological activity. nih.gov
The differential activity of enantiomers can be attributed to the three-point attachment model, where a chiral molecule must interact with at least three binding sites on its target to achieve stereospecificity. The different spatial orientations of the functional groups in each enantiomer of this compound would likely result in one enantiomer having a more complementary fit with the binding site of its biological target.
Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential to fully understand its SAR and to identify the more potent and selective stereoisomer for further development.
Strategic Derivatization of the Carboxamide Functionality for Optimized Academic Outcomes
The carboxamide linkage in this compound is a key structural feature that can be strategically derivatized to fine-tune the molecule's physicochemical properties and biological activity. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide group are often crucial for interactions with biological targets.
In a study of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogues, the carboxamide moiety was considered a key component for forming hydrogen bond interactions with amino acid residues at the active sites of enzymes. nih.gov The design strategy involved linking a benzyl (B1604629) group to the carboxamide nitrogen, and various substituents were introduced on this benzyl ring to probe the SAR. nih.gov This approach of N-benzyl substitution on the carboxamide proved successful in identifying potent inhibitors of monoamine oxidase and butyrylcholinesterase. nih.gov
This suggests that similar derivatization of the N-phenyl group of the carboxamide in this compound could be a fruitful avenue for optimization. For example, introducing different substituents on the phenyl ring or replacing the phenyl ring with other aromatic or aliphatic groups could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
The following table outlines potential derivatization strategies for the carboxamide functionality based on findings from related compounds.
| Derivatization Strategy | Rationale for Optimization | Potential Outcomes | Reference Compound Class |
| Substitution on the N-phenyl ring | Modulate electronic and steric properties | Enhanced potency and selectivity | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide |
| Replacement of the N-phenyl ring | Explore different binding interactions | Altered biological activity profile | General medicinal chemistry principles |
| Bioisosteric replacement of the amide | Improve metabolic stability or membrane permeability | Enhanced pharmacokinetic properties | General medicinal chemistry principles |
By systematically exploring these derivatization strategies, it is possible to develop new analogues of this compound with optimized properties for academic research and potential therapeutic applications.
Future Directions and Emerging Research Avenues for N Phenyl 1,2,3,4 Tetrahydroquinoline 2 Carboxamide
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroquinolines has long been a target for methods development due to the prevalence of this scaffold in medicinal agents and natural products. mdpi.comnih.gov Future research will increasingly prioritize the development of innovative and sustainable synthetic routes to N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide and its derivatives. The focus is shifting away from traditional multi-step, resource-intensive methods towards more elegant and environmentally benign strategies.
Key areas of development include:
Domino Reactions: These multi-step sequences, where subsequent reactions occur in a single pot without isolating intermediates, offer significant advantages in efficiency. mdpi.comnih.gov Strategies such as reduction-reductive amination sequences have proven effective in generating tetrahydroquinolines in high yields. mdpi.comnih.gov
Borrowing Hydrogen (BH) Methodology: This atom-economical approach forms C-N and C-C bonds using alcohols as starting materials, with water as the only byproduct. nih.gov The use of earth-abundant, non-precious metal catalysts, such as manganese, makes this a particularly sustainable option. nih.gov
Catalytic Hydrogenation/Transfer Hydrogenation: Novel catalytic systems are continually being developed to improve the efficiency and selectivity of quinoline (B57606) reduction to tetrahydroquinolines. organic-chemistry.org This includes the use of unsupported nanoporous gold (AuNPore), cobalt complexes, and metal-free approaches using catalysts like B(C6F5)3 with hydrosilanes. organic-chemistry.org
Photocatalysis: Visible-light-induced reactions combined with Brønsted acid catalysis represent a modern approach to enable highly enantioselective syntheses under mild conditions. organic-chemistry.org
These advanced methodologies aim to reduce waste, minimize the use of hazardous reagents, improve energy efficiency, and allow for the construction of complex molecular architectures with greater precision.
Table 1: Comparison of Modern Synthetic Methodologies for Tetrahydroquinolines
| Methodology | Key Features | Advantages | Catalyst Examples |
|---|---|---|---|
| Domino Reactions | Multi-component, one-pot reactions | High efficiency, reduced purification steps, complexity generation. mdpi.comnih.gov | 5% Pd/C, Iron powder/acetic acid. mdpi.comnih.gov |
| Borrowing Hydrogen | Uses alcohols as alkylating agents | High atom economy, water is the only byproduct, sustainable. nih.gov | Manganese(I) PN3 pincer complex. nih.gov |
| Catalytic Hydrogenation | Reduction of quinoline precursors | High yields, good functional group tolerance, potential for enantioselectivity. organic-chemistry.org | Nanoporous gold (AuNPore), CoBr2/terpyridine. organic-chemistry.org |
| Photocatalysis | Uses visible light to drive reactions | Mild reaction conditions, high enantioselectivity, sustainable energy source. organic-chemistry.org | Chiral phosphoric acids. organic-chemistry.org |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new this compound analogues. These computational tools can analyze vast datasets of chemical information to predict properties, identify novel structures, and accelerate the design-make-test-analyze cycle. nih.govspringernature.com
Future applications in this area include:
Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and potential off-target effects of novel derivatives. researchgate.net For instance, models can predict the reactive sites for electrophilic aromatic substitution on the quinoline ring, guiding synthetic efforts. researchgate.net
De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on a desired set of properties. researchgate.netxjtlu.edu.cn This allows for the exploration of a much broader chemical space to identify novel scaffolds with high predicted activity and selectivity. xjtlu.edu.cn
Lead Optimization: AI can be used to suggest specific modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic profile. springernature.com By learning from existing structure-activity relationship (SAR) data, these tools can prioritize the synthesis of the most promising analogues. mdpi.com
Quantum Mechanics (QM) Integration: Combining AI/ML with quantum mechanics methods can provide highly accurate predictions of protein-ligand interactions, helping to understand the binding mechanisms of these compounds at an atomistic level. nih.gov
Table 2: Applications of AI/ML in the Design of Tetrahydroquinoline Analogues
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Rapidly assess large compound libraries for potential activity against a specific target. dovepress.com | Reduces cost and time compared to high-throughput screening. dovepress.com |
| Generative Models | Design novel molecular structures with optimized, user-defined properties. researchgate.netxjtlu.edu.cn | Accelerates the discovery of new chemical entities with desired biological profiles. |
| SAR Modeling | Build quantitative structure-activity relationship (3D-QSAR) models to guide lead optimization. mdpi.com | Prioritizes the synthesis of more potent and selective compounds. |
| Property Prediction | Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties early in the design phase. dovepress.com | Reduces late-stage attrition of drug candidates. |
Exploration of Novel Target Interactions Based on Mechanistic Insights
While derivatives of the tetrahydroquinoline scaffold are known to interact with targets like NF-κB, LSD1, and mTOR, a significant opportunity lies in the exploration of novel biological targets. nih.govmdpi.comresearchgate.net Future research will focus on leveraging a deeper understanding of the compound's mechanism of action to identify and validate these new interactions.
Key research avenues will involve:
Phenotypic Screening: Unbiased high-throughput screening of this compound libraries in disease-relevant cellular models can identify compounds with interesting biological effects without a preconceived target. chemrxiv.org
Target Deconvolution: For compounds identified through phenotypic screens, techniques such as chemical proteomics, thermal proteome profiling, and genetic approaches will be essential to identify the specific protein(s) they bind to.
Mechanism-Based Design: A thorough understanding of how known tetrahydroquinoline analogues interact with their targets can provide mechanistic insights that can be used to predict and discover interactions with other, structurally related proteins. mdpi.comresearchgate.net For example, if a compound is known to bind to a specific type of enzyme active site, it can be screened against other enzymes with similar catalytic domains.
This exploration beyond known targets could uncover entirely new therapeutic applications for this compound class in areas of unmet medical need.
Table 3: Known and Potential Biological Targets for Tetrahydroquinoline Scaffolds
| Target Class | Specific Example(s) | Therapeutic Area |
|---|---|---|
| Transcription Factors | NF-κB nih.gov | Inflammation, Cancer, HIV nih.gov |
| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) mdpi.com | Cancer mdpi.com |
| Kinases | mTOR researchgate.net | Cancer researchgate.net |
| Nuclear Receptors | Androgen Receptor (AR) nih.gov | Prostate Cancer nih.gov |
| Enzymes | 17β-Hydroxysteroid Dehydrogenase 1 nih.gov | Breast Cancer, Endometriosis nih.gov |
| Ion Channels | Transient Receptor Potential Vanilloid 1 (TRPV1) researchgate.net | Pain |
Design of Next-Generation Analogues for Specific Academic Applications
Beyond therapeutic development, there is a growing need for highly specific chemical tools to probe biological systems in academic research. The this compound scaffold provides a versatile platform for designing such next-generation analogues.
Future design efforts will concentrate on:
Selective Inhibitors: Creating analogues with exquisite selectivity for a single biological target over closely related ones. This often involves detailed structure-activity relationship (SAR) studies and computational modeling to identify key structural modifications that enhance selectivity. nih.govnih.gov For example, incorporating trifluoromethyl and morpholine (B109124) moieties has been shown to significantly enhance the selectivity and potency of certain tetrahydroquinoline derivatives. researchgate.net
Molecular Probes: Developing derivatives that can be used to visualize, quantify, or isolate their target proteins in living systems. This may involve incorporating fluorescent tags, biotin (B1667282) labels, or photo-affinity groups into the molecule.
Degraders and PROTACs: Designing bifunctional molecules that link the tetrahydroquinoline core (as a target-binding element) to an E3 ubiquitin ligase-recruiting element. This would induce the targeted degradation of the protein of interest, providing a powerful method for studying protein function.
These specialized academic tools are crucial for validating new drug targets, elucidating complex biological pathways, and advancing our fundamental understanding of cell biology and disease.
Table 4: Potential Modifications for Designing Academic Probes
| Modification Site | Group to Introduce | Intended Application | Rationale |
|---|---|---|---|
| N-phenyl ring | Azide or Alkyne | "Click" Chemistry Handle | Allows for covalent attachment of reporter tags (e.g., fluorophores, biotin) post-treatment. |
| Tetrahydroquinoline core | Diazirine | Photo-affinity Labeling | Upon UV irradiation, forms a reactive carbene that covalently crosslinks to the target protein for identification. |
| Carboxamide linker | Linker-E3 Ligase Binder | Targeted Protein Degradation (PROTAC) | Hijacks the cell's ubiquitin-proteasome system to selectively destroy the target protein. |
| N-phenyl ring | Fluorophore (e.g., BODIPY) | Fluorescence Microscopy | Enables direct visualization of the compound's subcellular localization and interaction with its target. |
Collaborative Research Frameworks for Comprehensive Compound Characterization
The full characterization of a promising compound scaffold like this compound requires a multifaceted approach that extends beyond the capabilities of a single research group. Future progress will depend on establishing robust, interdisciplinary collaborative frameworks. epa.gov
These frameworks should bring together:
Synthetic Chemists: To develop novel, efficient, and scalable synthetic routes. mdpi.com
Computational Chemists: To apply AI/ML and molecular modeling for rational design and mechanistic studies. researchgate.net
Structural Biologists: To determine the high-resolution structures of compounds bound to their target proteins using techniques like X-ray crystallography. cam.ac.uknih.gov
Cellular and Molecular Biologists: To perform in-depth biological evaluation, target validation, and mechanistic studies in relevant cellular and animal models. nih.gov
Pharmacologists: To assess the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov
Initiatives like the U.S. EPA's New Chemicals Collaborative Research Program, which brings together different offices to integrate new approach methodologies (NAMs) and computational tools, serve as a model for how such collaborations can be structured. epa.gov By sharing data, expertise, and resources, these frameworks can accelerate the translation of basic scientific discoveries into valuable chemical tools and potential therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of tetrahydroquinoline carboxamides typically involves multi-step reactions, including cyclization and amidation. For example, photocatalytic methods using blue LED irradiation (460 nm) in ethylene glycol under an O₂ atmosphere have been employed for analogous N-phenyl-tetrahydroisoquinoline derivatives. Reaction parameters like solvent choice, stoichiometry of reagents (e.g., diethyl phosphonate in 10.0 equivalents), and irradiation time (6 hours) are critical for optimizing yield .
- Key Considerations : Monitor reactions via TLC, and purify intermediates using column chromatography. Post-reaction workup includes extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry, HPLC for purity assessment (>95%), and mass spectrometry (ESI-TOF) for molecular weight verification. X-ray crystallography can resolve ambiguities in solid-state structures, as seen in related quinoline carboxamides .
- Data Interpretation : Compare spectral data with computed molecular descriptors (e.g., InChI keys) from databases like PubChem to validate structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for tetrahydroquinoline carboxamides?
- Methodology : Perform systematic studies under controlled conditions (pH, temperature, solvent polarity). For example, solubility discrepancies in chlorophenyl-substituted analogs were addressed by testing in DMSO, methanol, and aqueous buffers. Stability assays (e.g., accelerated degradation studies under UV light) can identify labile functional groups .
- Statistical Tools : Use ANOVA to compare batch-to-batch variability or DSC/TGA to assess thermal stability .
Q. What strategies are effective for elucidating the reaction mechanism of photocatalytic C–H functionalization in tetrahydroquinoline derivatives?
- Methodology : Employ kinetic isotope effects (KIE) and radical trapping experiments (e.g., TEMPO) to probe mechanistic pathways. For instance, studies on N-phenyl-tetrahydroisoquinolines revealed that singlet oxygen (¹O₂) generated via blue LED irradiation mediates hydrogen atom transfer (HAT), enabling C(sp³)–H bond activation .
- Computational Support : DFT calculations can model transition states and identify electron-deficient regions in the quinoline core that favor radical intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of tetrahydroquinoline carboxamides?
- Methodology : Synthesize derivatives with targeted substitutions (e.g., methoxy, chloro, or fluorophenyl groups) and evaluate their biological activity. For example, substituents at the 4-position of the quinoline ring in analogs like N-(4-chlorophenyl)-7-(4-methoxyphenyl)-octahydroquinoline-4-carboxamide enhanced NF-κB inhibitory activity .
- Assays : Use in vitro models (e.g., cancer cell lines for apoptosis via PARP cleavage assays) and molecular docking to prioritize candidates .
Q. What methodologies are recommended for assessing the pharmacokinetic properties of tetrahydroquinoline carboxamides?
- Methodology : Combine in vitro assays (e.g., PAMPA for permeability, microsomal stability tests) with in silico ADMET predictions. Computational tools like SwissADME can predict logP, bioavailability, and cytochrome P450 interactions based on structural features (e.g., carboxamide groups) .
- Validation : Cross-reference computational data with experimental results from LC-MS/MS plasma stability studies .
Methodological Challenges and Solutions
Q. How should researchers handle safety and toxicity concerns during the synthesis of halogenated tetrahydroquinoline carboxamides?
- Safety Protocols : Follow OSHA guidelines for handling chlorinated intermediates. Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. For example, safety data sheets (SDS) for similar compounds recommend dry chemical extinguishers for fire hazards and immediate skin decontamination with water .
- Waste Disposal : Neutralize reactive byproducts (e.g., acid chlorides) before disposal .
Q. What experimental approaches can reconcile discrepancies in biological activity data across different studies?
- Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate findings using orthogonal assays. For instance, NF-κB inhibition in N,2-dimethyl-tetrahydroquinoline-6-carboxamide was confirmed via both luciferase reporter assays and Western blotting for IκBα degradation .
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent DMSO concentration) that may artifactually modulate activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
